![molecular formula C18H13N3O B6419277 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900289-67-0](/img/structure/B6419277.png)
3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
“3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” is a compound with the molecular formula C18H13N3O . It belongs to the class of organic compounds known as pyrazolopyrimidines, which are compounds containing a pyrazolopyrimidine skeleton, consisting of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in scientific literature . A copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis
The molecular structure of “3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” consists of a pyrazole ring fused to a pyrimidine ring, with phenyl groups attached at the 3 and 5 positions of the pyrazole ring .Physical And Chemical Properties Analysis
The compound “3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” has a molecular weight of 287.32 . It is a powder at room temperature .Scientific Research Applications
Chemical Properties and Identification
“3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the CAS Number: 331739-46-9 . It is also known as 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol . The compound is typically stored at room temperature and is available in powder form .
Antitubercular Agent
Research has identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, which is present in “3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol”, as a potential antituberculosis lead . A focused library of analogues was synthesized to explore this scaffold, leading to substantial improvements in antitubercular activity . The best hits had low cytotoxicity and showed promising activity against Mycobacterium tuberculosis within macrophages . The mechanism of action of these compounds was not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake .
Potential for Further Research
The core structure of “3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” has been associated with various modes of action against Mycobacterium tuberculosis . This suggests that the compound could have potential applications in other areas of research. However, more studies are needed to fully understand the capabilities and applications of this compound.
Mechanism of Action
Target of Action
The primary target of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol leads to significant alterations in cell cycle progression, resulting in cell cycle arrest . This can induce apoptosis within cells, particularly in cancer cells .
properties
IUPAC Name |
3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-17-11-16(14-9-5-2-6-10-14)20-18-15(12-19-21(17)18)13-7-3-1-4-8-13/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCRRNEHODUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol |
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